![molecular formula C12H9N B1312658 3H-苯并[e]吲哚 CAS No. 232-84-8](/img/structure/B1312658.png)
3H-苯并[e]吲哚
概述
描述
3H-Benzo[e]indole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an indole structure. This compound is notable for its presence in various natural products and synthetic materials, making it a significant subject of study in organic chemistry and related fields.
科学研究应用
3H-Benzo[e]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Derivatives of 3H-Benzo[e]indole are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
安全和危害
未来方向
作用机制
Target of Action
3H-Benzo[e]indole, also known as 3H-Benz[e]indole, is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes at the molecular level . These changes can lead to different biological effects, depending on the specific derivative and target involved .
Biochemical Pathways
Indole derivatives are involved in various biochemical pathways. They are often synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The specific pathways affected by 3H-Benzo[e]indole and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The molecular and cellular effects of 3H-Benzo[e]indole’s action would depend on its specific targets and mode of action. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action, efficacy, and stability of 3H-Benzo[e]indole can be influenced by various environmental factors. For example, pH levels can affect the performance of certain indole derivatives
生化分析
Biochemical Properties
3H-Benzo[e]indole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with enzymes such as indoleamine 2,3-dioxygenase and monoamine oxidase . These interactions are significant because they influence the metabolic pathways involving tryptophan and serotonin. The compound’s interaction with these enzymes can lead to the modulation of neurotransmitter levels, impacting various physiological processes.
Cellular Effects
3H-Benzo[e]indole has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, 3H-Benzo[e]indole can modulate the activity of protein kinases, which are essential for cell signaling. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 3H-Benzo[e]indole involves its binding interactions with biomolecules. It has been shown to bind to specific receptors and enzymes, leading to either inhibition or activation of these targets . For example, 3H-Benzo[e]indole can inhibit the activity of monoamine oxidase, resulting in increased levels of monoamine neurotransmitters. Additionally, it can activate certain protein kinases, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3H-Benzo[e]indole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 3H-Benzo[e]indole is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to changes in its biochemical activity and efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3H-Benzo[e]indole vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function . At higher doses, 3H-Benzo[e]indole can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3H-Benzo[e]indole is involved in several metabolic pathways, particularly those related to tryptophan metabolism . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, influencing the production of metabolites like serotonin and kynurenine. These interactions can affect metabolic flux and metabolite levels, impacting various physiological processes.
Transport and Distribution
The transport and distribution of 3H-Benzo[e]indole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation. These processes are essential for its biochemical activity and therapeutic potential.
Subcellular Localization
3H-Benzo[e]indole exhibits specific subcellular localization, which can influence its activity and function . The compound has been found to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins. This localization is directed by targeting signals and post-translational modifications, ensuring that 3H-Benzo[e]indole reaches its intended cellular compartments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Benzo[e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another approach is the Pictet-Spengler reaction, where tryptamines react with aldehydes or ketones in the presence of an acid catalyst to form the indole ring system.
Industrial Production Methods: Industrial production of 3H-Benzo[e]indole often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used in hydrogenation reactions to facilitate the formation of the indole structure. Additionally, high-pressure and high-temperature conditions are sometimes applied to optimize the reaction rates and product purity.
化学反应分析
Types of Reactions: 3H-Benzo[e]indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens, nitro groups, or alkyl groups are introduced into the indole ring using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkyl halides (methyl iodide).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated, nitrated, or alkylated indole derivatives.
相似化合物的比较
3H-Benzo[e]indole is unique compared to other indole derivatives due to its specific ring structure and electronic properties. Similar compounds include:
Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.
Carbazole: Contains a fused tricyclic structure with two benzene rings and a pyrrole ring.
Quinoline: Features a benzene ring fused to a pyridine ring.
Each of these compounds has distinct chemical properties and applications, but 3H-Benzo[e]indole stands out for its specific reactivity and potential in various scientific fields.
属性
IUPAC Name |
3H-benzo[e]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGIYXGLGIECNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462924 | |
| Record name | 3H-Benz[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232-84-8 | |
| Record name | 3H-Benz[e]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of a formyl group at the 1-position of 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benz[e]indol-8-amine impact its pharmacological profile?
A1: Introducing a formyl group at the 1-position shifts the pharmacological profile from a mixed D2/5-HT1A agonist to a selective 5-HT1A agonist. [] This modification significantly enhances selectivity for the 5-HT1A receptor.
Q2: What is the impact of the C7 methoxy substituent on the functional reactivity and biological properties of CBI-based analogs of CC-1065 and the duocarmycins?
A2: The C7 methoxy substituent has a surprisingly modest effect on solvolysis rate, accelerating it by only 1.2-1.06x. This suggests that the rate-determining step in DNA alkylation is not C4 carbonyl protonation but rather nucleophilic attack on the activated cyclopropane. [] While the impact on natural enantiomers is minimal, the C7 methoxy group enhances the effectiveness of unnatural enantiomers by 4-40x, making their potency comparable to MCBI natural enantiomers. This effect is attributed to improved stabilization of the inherently reversible DNA alkylation reaction. []
Q3: How do substituents on the 8-amino nitrogen of the 6,7,8,9-tetrahydro-3H-benz[e]indole ring system affect serotonin receptor binding and pharmacology?
A3: Modifications to the 8-amino nitrogen, particularly with various dialkylamino groups, significantly influence binding affinity for 5-HT1A, dopamine D-2, dopamine D-3, 5-HT1D alpha, and 5-HT1D beta receptors. [] These modifications impact both in vitro binding and in vivo effects, including changes in brain levels of 5-HTP and DOPA.
Q4: What structural features within carboxyarylindoles contribute to optimal anti-inflammatory activity?
A4: Optimal anti-inflammatory activity in carboxyarylindoles requires a central pyrrole nucleus with a 3-carboxy-4-hydroxyphenyl moiety directly attached to the nitrogen. [] Additionally, a 2-phenyl group with a low-electronegativity substituent, the absence of a 3-position substituent, and a lipophilic, quasi-planar system fused across the 4,5 positions (minimizing steric interaction with the N-phenyl group) are crucial for activity. []
Q5: How do structural modifications in the aromatic system of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indoles influence their effects on serotonin and dopamine receptor subtypes?
A5: Substitutions at the 1-, 3-, and 4-positions of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indoles significantly impact their affinity for 5-HT1A, 5-HT1D alpha, 5-HT1D beta, D2, and D3 receptors. [] These modifications also influence their in vivo agonist activity in 5-HTP and DOPA accumulation assays.
Q6: How do polyamide-seco-CBI conjugates interact with DNA, and what are the implications for gene regulation and potential therapeutic applications?
A7: Polyamide-seco-CBI conjugates utilize the sequence-specific DNA-binding properties of polyamides and the alkylating ability of seco-CBI (1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole). [, , ] These conjugates bind to the minor groove of DNA at specific sequences determined by the polyamide moiety. The seco-CBI component then alkylates a nearby adenine base, leading to DNA damage and potential inhibition of gene expression. [] This targeted DNA alkylation makes these conjugates attractive candidates for anti-cancer and antiviral therapies.
Q7: What is the mechanism of action of 1-CBI in inhibiting SV40 DNA replication?
A8: 1-CBI, a conjugate of a polyamide and seco-CBI, demonstrates sequence-specific alkylation of SV40 DNA, leading to the inhibition of viral DNA replication in infected cells. [] Pretreatment of SV40 virions with 1-CBI significantly enhances its inhibitory effect compared to direct treatment of infected cells. []
Q8: How does the tandem-hairpin motif of pyrrole-imidazole polyamide seco-CBI conjugates affect their interaction with human telomere repeat sequences and cellular activity?
A9: Tandem-hairpin pyrrole-imidazole polyamide seco-CBI conjugates exhibit remarkably high sequence selectivity for human telomere repeat sequences, alkylating the target sequence with no observed mismatch alkylation. [] Despite their ability to induce apoptosis through DNA damage, these conjugates show low cytotoxicity compared to their hairpin counterparts. []
Q9: What is a key synthetic route for creating 3H-Benz[e]indole derivatives with various substituents?
A10: One effective method involves a divergent diazo approach using 1,3-diketones and alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates. [] This reaction, catalyzed by Co(acac)3 or Ni(acac)2, yields alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates. Subsequent Wolff rearrangement and 6π-cyclization lead to the formation of the desired 3H-Benz[e]indole derivatives. []
Q10: How can glutaconic esters be utilized in the synthesis of 3H-Benz[e]indole and its derivatives?
A11: Glutaconic esters containing a 2-naphthylamino moiety and a carbethoxy group at the 4-position can undergo thermal decomposition to yield 1-carbethoxy-3H-benz[e]indole derivatives. [] Alkaline hydrolysis of these intermediates then provides the corresponding 3H-benz[e]indoles. []
Q11: What is a novel approach for synthesizing 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles?
A12: A new method utilizes Martius Yellow as the starting material. [] Key steps involve regioselective iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation reactions to efficiently produce the target 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles. []
Q12: How can iodocyclization be employed to synthesize polysubstituted 3H-Benzo[e]indoles?
A13: Iodocyclization serves as a key step in constructing the 3H-Benzo[e]indole core. [] This approach enables the introduction of various substituents onto the 3H-Benzo[e]indole scaffold, providing access to diverse analogs.
Q14: What is the significance of [, ] sigmatropic rearrangements in the synthesis of 1H-benz[g]indoles and 3H-benz[e]indoles?
A14: [, ] sigmatropic rearrangements offer a way to achieve specific ortho-substitution of polycyclic aromatic amines. [] This approach has been successfully employed in the methylation of naphthylamines and the synthesis of both 1H-benz[g]indoles and 3H-benz[e]indoles. []
Q14: What challenges are associated with the stability and formulation of 3H-Benz[e]indole derivatives, and what strategies can be employed to overcome them?
A14: While specific stability challenges are not extensively discussed in the provided papers, 3H-Benz[e]indole derivatives, like many drug-like molecules, can encounter stability issues under various conditions (temperature, pH, light exposure). Formulation strategies, such as the use of excipients, encapsulation techniques, and appropriate packaging, can enhance stability, solubility, and bioavailability.
Q15: How is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) used to analyze fishmeal volatile organic compounds (VOCs)?
A16: This analytical technique is used to identify and quantify VOCs in fishmeal, providing insights into freshness and spoilage. [] The HS-SPME method extracts volatile compounds from the headspace above the fishmeal sample. These compounds are then separated and identified by GC-MS.
Q16: What role does partial least squares discriminant analysis (PLS-DA) play in the analysis of fishmeal VOC data?
A17: PLS-DA is a statistical method used to discriminate between different groups of samples based on their VOC profiles. In the context of fishmeal analysis, PLS-DA can differentiate between domestic and imported fishmeal [] and classify fishmeal samples based on their freshness levels. []
Q17: How can computational chemistry and modeling contribute to the understanding and development of 3H-Benz[e]indole derivatives as therapeutic agents?
A17: Computational methods can be invaluable for:* Molecular modeling: Visualizing 3D structures, studying conformational changes, and investigating interactions with biological targets (e.g., docking simulations with receptors).* QSAR (Quantitative Structure-Activity Relationship) modeling: Developing predictive models to establish relationships between structural features and biological activities. These models can guide the design of new analogs with improved potency or selectivity.
Q18: How do Py-Im polyamide-seco-CBI conjugates demonstrate cooperative interaction with other DNA-binding molecules like Distamycin A?
A19: Simultaneous treatment with conjugate 1 (a Py-Im polyamide-seco-CBI conjugate) and Distamycin A leads to synergistic DNA alkylation at a specific 11-bp sequence. [] This suggests a cooperative binding mechanism where both molecules interact with DNA, enhancing the alkylation efficiency of the conjugate. This approach highlights a strategy for achieving extended DNA sequence recognition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
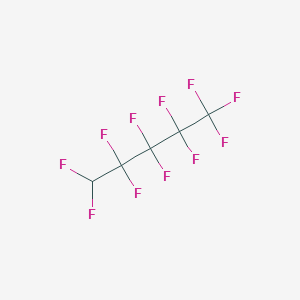

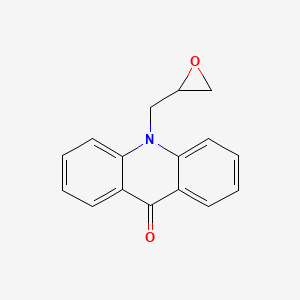
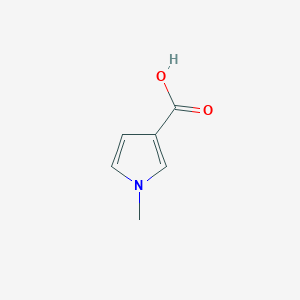

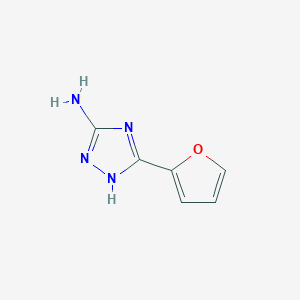
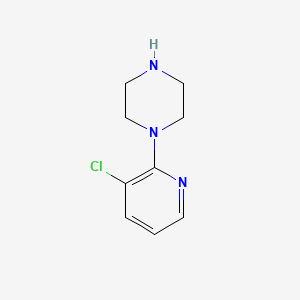

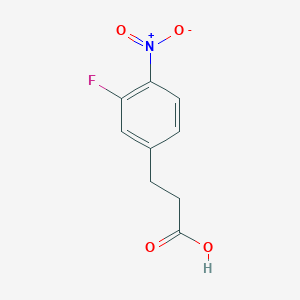
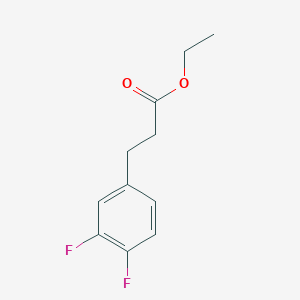

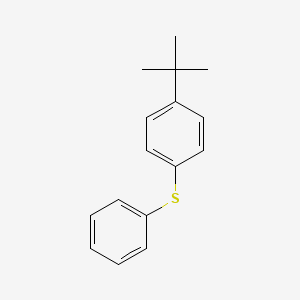
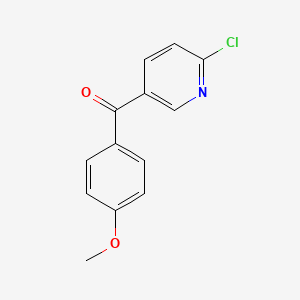
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1312599.png)
